Carboxifosfamida Éster Bencílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

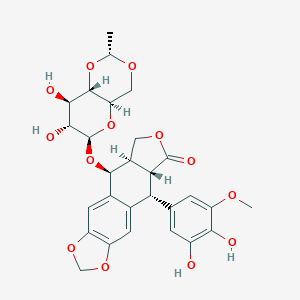

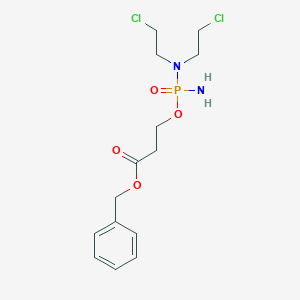

Carboxyphosphamide Benzyl Ester is a chemical compound with the molecular formula C14H21Cl2N2O4P. It is known for its multifaceted properties and applications in various scientific fields. This compound is particularly significant in the realms of drug development, nanotechnology, and catalysis .

Aplicaciones Científicas De Investigación

Carboxyphosphamide Benzyl Ester is extensively used in scientific research due to its versatile properties. Some of its applications include:

Drug Development: It serves as a precursor in the synthesis of various pharmaceuticals.

Nanotechnology: The compound is used in the fabrication of nanomaterials and nanodevices.

Catalysis: It acts as a catalyst in several chemical reactions, enhancing reaction rates and selectivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carboxyphosphamide Benzyl Ester can be synthesized through various methods. One common approach involves the esterification of carboxylic acids with benzyl alcohols. This reaction can be catalyzed by different agents, such as 2-benzyloxy-1-methylpyridinium triflate, which provides a mild and efficient pathway for the synthesis of benzyl esters . Another method involves the direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under an oxygen atmosphere .

Industrial Production Methods

In industrial settings, the production of Carboxyphosphamide Benzyl Ester often involves large-scale esterification reactions. These reactions are typically conducted under controlled conditions to ensure high yields and purity. The use of catalysts such as tetranuclear zinc clusters can promote transesterification reactions under mild conditions, offering environmental and economic advantages .

Análisis De Reacciones Químicas

Types of Reactions

Carboxyphosphamide Benzyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents like KMnO4 and OsO4.

Reduction: Common reducing agents include LiAlH4 and NaBH4.

Substitution: Nucleophiles such as RLi and RMgX can facilitate substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .

Mecanismo De Acción

The mechanism of action of Carboxyphosphamide Benzyl Ester involves its interaction with molecular targets and pathways. It is metabolized in the body to form active intermediates that exert their effects by alkylating DNA, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents like cyclophosphamide .

Comparación Con Compuestos Similares

Carboxyphosphamide Benzyl Ester can be compared with other similar compounds such as:

Cyclophosphamide: Both compounds share a similar mechanism of action, involving DNA alkylation.

Ifosfamide: Another alkylating agent with comparable properties and applications.

Melphalan: Used in chemotherapy, it also functions through DNA alkylation.

Carboxyphosphamide Benzyl Ester stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity.

Conclusion

Carboxyphosphamide Benzyl Ester is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.

Propiedades

IUPAC Name |

benzyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRQYEVJTAKGKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311053 |

Source

|

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37979-67-2 |

Source

|

| Record name | NSC236628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.